![molecular formula C21H18N2O3 B2994908 ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate CAS No. 1272756-49-6](/img/structure/B2994908.png)

ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

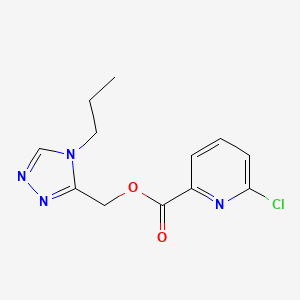

“Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate” is a complex organic compound. It contains a benzochromene ring, which is a tricyclic compound that is part of many biologically active molecules. It also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzochromene ring and a pyridine ring. These rings may influence the compound’s reactivity and its interactions with other molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzochromene and pyridine rings may influence its solubility, reactivity, and other properties .

Applications De Recherche Scientifique

Synthesis and Characterization

Facilitating Chemical Syntheses : Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate serves as a versatile starting material in the synthesis of complex organic molecules. It has been utilized in reactions like phosphine-catalyzed [4 + 2] annulations, leading to the formation of highly functionalized compounds with potential biological activities (Zhu et al., 2003).

Derivative Synthesis for Biological Evaluation : Synthesis of novel derivatives by reacting this compound with various reagents has been explored, with the aim of producing molecules that exhibit antimicrobial and antifungal activities. These synthetic efforts have led to the discovery of compounds with significant biological activities, highlighting the compound's utility as a precursor in medicinal chemistry (Ghashang et al., 2013).

Biological Activity

Antimicrobial Activity : Some synthesized derivatives from this compound have demonstrated antimicrobial properties. This suggests potential applications in developing new antimicrobial agents for combating resistant bacterial strains (Radwan et al., 2020).

Investigation into Antitumor Activities : The compound and its derivatives have also been investigated for their potential antitumor properties. These studies are crucial for the discovery of novel anticancer agents, contributing to the ongoing search for more effective cancer treatments (Bialy & Gouda, 2011).

Mécanisme D'action

Target of Action

Similar compounds such as 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of organic molecules with diverse functionalities . These compounds have been highlighted for their applications in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Biochemical Pathways

Similar compounds have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-2-25-21(24)18-17(14-7-5-11-23-12-14)16-10-9-13-6-3-4-8-15(13)19(16)26-20(18)22/h3-12,17H,2,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKFLGSAVKFKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC4=CC=CC=C42)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/no-structure.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)

![ethyl 1-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidine-7-carboxylate](/img/structure/B2994829.png)

![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)